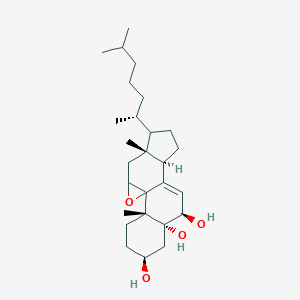

9,11-Epoxycholest-7-ene-3,5,6-triol

Description

Structure

3D Structure

Properties

CAS No. |

120152-00-3 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(2S,5S,7R,8R,11R,15R,17R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-ene-5,7,8-triol |

InChI |

InChI=1S/C27H44O4/c1-16(2)7-6-8-17(3)19-9-10-20-21-13-22(29)26(30)14-18(28)11-12-25(26,5)27(21)23(31-27)15-24(19,20)4/h13,16-20,22-23,28-30H,6-12,14-15H2,1-5H3/t17-,18+,19?,20+,22-,23-,24-,25+,26+,27?/m1/s1 |

InChI Key |

HJWIFUYWCCWKOA-NNBUKKMOSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(C[C@@H]3C4(C2=C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)O3)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |

Synonyms |

9 alpha,11 alpha-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol 9,11-ECET 9,11-epoxycholest-7-ene-3,5,6-triol |

Origin of Product |

United States |

Contextualization of 9,11 Epoxycholest 7 Ene 3,5,6 Triol As an Oxysterol

Oxysterols are oxidized derivatives of cholesterol or its precursors, formed either through enzymatic action or by auto-oxidation. nih.gov These molecules are more than just byproducts of cholesterol metabolism; they are bioactive compounds involved in a variety of cellular processes. 9,11-Epoxycholest-7-ene-3,5,6-triol is classified as an oxysterol due to the presence of multiple oxygen-containing functional groups, specifically the epoxide ring across the 9 and 11 positions and the hydroxyl groups at carbons 3, 5, and 6 of the cholestane (B1235564) skeleton.

The chemical structure of this compound is defined by a cholestane backbone with key modifications. The designation "9,11-epoxy" indicates an oxygen atom linked to both the 9th and 11th carbon atoms, forming a three-membered ring. The "triol" designation refers to the three hydroxyl (-OH) groups attached to the steroid nucleus at positions 3, 5, and 6. The presence of a double bond in the 7-position further contributes to its distinct chemical properties.

Significance of Epoxy Steroids in Natural Products Chemistry

Natural Sources and Taxonomic Distribution

The quest for novel marine natural products has led to the identification of this compound in distinct marine invertebrates. Its presence has been confirmed in both sponges and gastropods, highlighting its distribution across different phyla.

Isolation from Marine Sponges (Dysidea species)

Marine sponges of the genus Dysidea are prolific producers of a remarkable array of secondary metabolites, including a significant number of polyhydroxylated sterols. While the direct isolation of this compound from Dysidea etheria is not explicitly detailed in readily available literature, the genus is a known source of structurally related compounds. For instance, studies on Dysidea etheria have led to the isolation of several new polyhydroxylated sterols. This suggests that species within this genus possess the biosynthetic pathways necessary to produce such complex steroidal architectures. The occurrence of a related compound, 9α,11α-Epoxycholest-7-ene-3β,5α,6α,19-tetrol 6-Acetate, in Dysidea arenaria further strengthens the likelihood of finding the title compound or its close analogs within this sponge genus.

Isolation from Marine Gastropods (Planaxis sulcatus)

The marine gastropod Planaxis sulcatus has been definitively identified as a natural source of 9α,11α-epoxycholest-7-ene-3β,5α,6β-triol. mdpi.com The isolation of this cytotoxic epoxy sterol from this mollusc was a significant finding, contributing to the understanding of the chemical diversity within marine gastropods. mdpi.com This discovery underscores the importance of exploring a wide range of marine fauna in the search for new and potentially valuable chemical entities.

Methodologies for Extraction and Primary Purification from Biological Matrices

The isolation of this compound from its natural sources involves a multi-step process that begins with the collection of the marine organism, followed by extraction and a series of purification steps. While a precise, universally applied protocol does not exist, the general methodologies for isolating polyhydroxylated sterols from marine invertebrates provide a framework for this process.

The initial step typically involves the extraction of the biological material using organic solvents. Common solvents for this purpose include methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol. This process is designed to efficiently remove the lipophilic and semi-lipophilic compounds, including the target sterol, from the cellular matrix of the sponge or gastropod.

Following extraction, the crude extract is often subjected to a partitioning process. This step separates compounds based on their polarity. For instance, the crude extract might be partitioned between a non-polar solvent like hexane (B92381) and a more polar solvent mixture such as aqueous methanol. This initial fractionation helps to remove highly non-polar lipids and other interfering substances, thereby enriching the fraction containing the more polar polyhydroxylated sterols.

Subsequent purification relies heavily on chromatographic techniques. Column chromatography is a fundamental method used for the initial separation of the enriched fraction. A variety of stationary phases can be employed, with silica (B1680970) gel being a common choice for separating compounds based on polarity. Elution is typically carried out using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.

For finer separation and purification of the target compound from a complex mixture of related sterols, High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC, utilizing a C18 column, is frequently employed. In this technique, a polar mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water, is used to separate compounds based on their hydrophobicity. The fractions collected from the HPLC are then analyzed, typically using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to identify and characterize the pure this compound.

Table 1: Investigated Species and Extraction Details

| Species | Phylum | Extraction Solvent(s) |

|---|---|---|

| Dysidea species | Porifera | Methanol, Chloroform/Methanol |

| Planaxis sulcatus | Mollusca | Not specified in abstracts |

Table 2: Chromatographic Techniques for Purification

| Chromatographic Method | Stationary Phase | Eluent System (Typical) |

|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient |

| Reversed-Phase HPLC | C18 | Methanol/Water or Acetonitrile/Water gradient |

Chemical Synthesis and Derivatization Strategies for 9,11 Epoxycholest 7 Ene 3,5,6 Triol

Retrosynthetic Analysis and Precursor Selection

The synthetic strategy for 9,11-Epoxycholest-7-ene-3,5,6-triol is rooted in a retrosynthetic analysis that identifies a readily available and suitable starting material. This approach deconstructs the target molecule into simpler, commercially accessible precursors.

Synthesis from Cholesta-5,7-dien-3-ol

The primary and most logical precursor for the synthesis of this compound is Cholesta-5,7-dien-3-ol, also known as 7-dehydrocholesterol (B119134). nih.govdocumentsdelivered.comnih.govresearchgate.net This compound is a commercially available sterol that possesses the core carbon skeleton and a crucial diene system, which serves as a handle for introducing the required oxygen functionalities. researchgate.net The synthesis from this starting material involves a series of carefully orchestrated steps to build the final complex structure. nih.gov

Key Synthetic Transformations

The conversion of Cholesta-5,7-dien-3-ol to this compound necessitates a sequence of key chemical reactions, including controlled oxidations, epoxidation, and stereoselective reductions.

Controlled Oxidation Reactions

The initial steps of the synthesis focus on the controlled oxidation of the starting material. The oxidation of cholesta-5,7-dien-3β-ol with m-chloroperbenzoic acid (m-CPBA), followed by hydrolysis and acetylation, yields 5α-cholest-7-ene-3β,5,6α-triol 3,6-diacetate. nih.govdocumentsdelivered.com This intermediate is then subjected to dehydrogenation using mercuric acetate (B1210297) to introduce a double bond at the C9-C11 position. nih.govdocumentsdelivered.comnih.gov Subsequently, oxidation of an intermediate with manganese dioxide (MnO2) is performed. nih.govdocumentsdelivered.comnih.gov

An alternative oxidation method involves the use of methyltrioxorhenium (MTO) as a catalyst with the urea-hydrogen peroxide (UHP) adduct. researchgate.net This system has been investigated for the oxidation of cholesta-5,7-dien-3β-yl acetate. researchgate.net

Table 1: Key Oxidation Reagents and Intermediates

| Starting Material | Oxidizing Agent(s) | Key Intermediate |

|---|---|---|

| Cholesta-5,7-dien-3β-ol | 1. m-Chloroperbenzoic acid 2. Hydrolysis 3. Acetylation | 5α-Cholest-7-ene-3β,5,6α-triol 3,6-diacetate |

| 5α-Cholest-7-ene-3β,5,6α-triol 3,6-diacetate | Mercuric acetate | Δ7,9(11)-diene analogue |

Epoxidation Reactions for 9,11-Epoxide Moiety Formation

The formation of the characteristic 9,11-epoxide ring is a critical step in the synthesis. This is achieved through the epoxidation of the Δ7,9(11)-diene intermediate, which is generated in the preceding oxidation steps. nih.govdocumentsdelivered.comnih.gov The epoxidation is carried out using m-chloroperbenzoic acid (m-CPBA), a common reagent for converting alkenes to epoxides. nih.govdocumentsdelivered.comnih.gov This reaction stereoselectively forms the 9α,11α-epoxide, a key structural feature of the target molecule. nih.govnih.gov The resulting product is 9α,11α-epoxy-3β,5-dihydroxy-5α-cholest-7-en-6-one. nih.govdocumentsdelivered.com

Stereoselective Reduction Steps

The final step in the synthesis of 9α,11α-epoxy-5α-cholest-7-ene-3β,5,6β-triol is the stereoselective reduction of the C6-ketone in the intermediate, 9α,11α-epoxy-3β,5-dihydroxy-5α-cholest-7-en-6-one. nih.govdocumentsdelivered.comnih.gov This reduction is accomplished using a powerful reducing agent, lithium aluminum hydride (LiAlH4). nih.govdocumentsdelivered.comnih.gov The reaction yields the desired triol, completing the synthesis. nih.gov

Synthetic Routes to Stereoisomers of this compound

The stereochemistry of the final product is highly dependent on the synthetic route and the reagents used. The reduction of the C6-ketone with lithium aluminum hydride can lead to the formation of both the 6β-hydroxy (the desired product) and the 6α-hydroxy epimers. nih.gov In one reported synthesis, the reduction of the C6-ketone followed by acetylation resulted in a 1:4 ratio of the desired 9α,11α-epoxy-5α-cholest-7-ene-3β,5,6β-triol diacetate and its C6 epimer. nih.gov

Furthermore, a multi-step synthesis starting from 7-dehydrocholesterol has been described for another stereoisomer, 9α,11α-epoxy-5α-cholest-7-ene-3β,5,6α-triol 3,6-diacetate. nih.govresearchgate.net This highlights the possibility of accessing different stereoisomers of the parent compound through modifications in the synthetic sequence.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9α,11α-Epoxy-5α-cholest-7-ene-3β,5,6β-triol |

| Cholesta-5,7-dien-3-ol |

| 7-Dehydrocholesterol |

| m-Chloroperbenzoic acid |

| 5α-Cholest-7-ene-3β,5,6α-triol 3,6-diacetate |

| Mercuric acetate |

| Manganese dioxide |

| 9α,11α-Epoxy-3β,5-dihydroxy-5α-cholest-7-en-6-one |

| Lithium aluminum hydride |

| Methyltrioxorhenium |

| Urea-hydrogen peroxide |

| Cholesta-5,7-dien-3β-yl acetate |

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For a complex molecule like this compound, derivatization is a key strategy to systematically modify its structure and evaluate the impact of these changes on its biological profile. While specific and extensive SAR studies on this compound are not widely documented in publicly available literature, established principles of steroid chemistry can be applied to devise rational derivatization strategies.

The primary sites for derivatization on the this compound scaffold are the hydroxyl groups at positions C-3, C-5, and C-6, as well as the epoxide ring and the alkyl side chain.

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers of varying chain lengths and steric bulk. For instance, acetylation of the hydroxyl groups, as seen in the synthesis of 9α,11α-epoxy-5α-cholest-7-ene-3β,5,6α-triol 3,6-diacetate, is a common derivatization. nih.gov This modification can influence the compound's lipophilicity, membrane permeability, and interaction with biological targets.

Oxidation: The secondary hydroxyl group at C-3 and the tertiary hydroxyl at C-5 can be oxidized to the corresponding ketones. This would probe the importance of the hydrogen-bonding donor capacity of these hydroxyls for biological activity.

Modification of the Epoxide Ring: The 9,11-epoxide is a distinctive feature and a likely contributor to the molecule's biological activity.

Ring Opening: The strained epoxide ring can be opened by various nucleophiles to introduce new functional groups. This reaction is often regio- and stereoselective, providing access to a range of derivatives with modified steric and electronic properties in the C-9 and C-11 positions.

Modification of the Alkyl Side Chain: The cholestane (B1235564) side chain can also be a target for derivatization to explore its impact on activity and pharmacokinetic properties.

Hydroxylation and Oxidation: Introduction of hydroxyl groups or ketone functionalities at various positions on the side chain can modulate the compound's polarity and potential for metabolic transformation.

Chain Length Modification: Shortening or lengthening the side chain, or introducing unsaturation, can influence binding affinity and specificity for target proteins.

A systematic approach to derivatization, as outlined above, would enable the construction of a library of analogues of this compound. The subsequent biological evaluation of these derivatives would be instrumental in elucidating the key structural features required for a desired pharmacological effect, thereby guiding the design of more potent and selective agents.

Biosynthesis and Metabolic Pathways of 9,11 Epoxycholest 7 Ene 3,5,6 Triol

Proposed Enzymatic Biosynthetic Routes

The enzymatic synthesis of this highly oxygenated sterol, while not definitively elucidated in a specific organism, can be proposed based on the known functions of steroid-modifying enzymes. The structure suggests a series of oxidation events starting from a cholesterol precursor. nih.govnih.gov

Cytochrome P450 (P450) enzymes are a superfamily of proteins that play a dominant role in steroid metabolism. mdpi.com In humans, approximately one-quarter of all P450 enzymes are primarily involved in the biosynthesis and catabolism of steroids. mdpi.com These enzymes are typically located in the endoplasmic reticulum and are responsible for catalyzing a wide range of oxidative reactions, including the hydroxylation and epoxidation of the steroid nucleus. nih.gov The formation of oxysterols—oxidized derivatives of cholesterol—is a key function of P450s. nih.gov Many of these enzymatic reactions involve sequential oxidations at different positions on the steroid skeleton, which could be facilitated within higher-order functional complexes of the enzymes. nih.gov The synthesis of complex steroids often requires multiple, distinct P450-catalyzed steps to introduce oxygen atoms, forming hydroxyl or epoxy groups. mdpi.comnih.gov

The specific structure of 9,11-Epoxycholest-7-ene-3,5,6-triol, with oxygen functions at C-3, C-5, C-6, and an epoxide at C-9,11, points to a multi-step enzymatic pathway. nih.gov A plausible biosynthetic route would start from a common cholesterol precursor, such as 7-dehydrocholesterol (B119134) or cholesta-5,7-dien-3β-ol. nih.govnih.gov

A proposed sequence, mirroring established chemical syntheses, would involve:

Initial Hydroxylations: Cytochrome P450 enzymes would first catalyze the introduction of hydroxyl groups at the C-5 and C-6 positions.

Epoxidation: A subsequent, highly specific epoxidation step, also catalyzed by a P450 enzyme, would form the 9α,11α-epoxy ring. The stereoselectivity of this reaction is likely directed by the steric hindrance of the existing methyl groups on the steroid nucleus. nih.gov

Final Modifications: Additional enzymatic modifications, such as the reduction of other functional groups, would yield the final triol structure. nih.gov

This sequence of hydroxylation and epoxidation is a common pattern in the biosynthesis of polyoxygenated steroids. nih.govnih.gov

Table 1: Proposed Enzymatic Steps in the Biosynthesis of this compound

| Step | Reaction | Precursor Molecule | Product Molecule | Probable Enzyme Class |

|---|---|---|---|---|

| 1 | Oxidation / Hydroxylation | Cholesta-5,7-dien-3β-ol | Cholest-7-ene-3,5,6-triol intermediate | Cytochrome P450 |

Non-Enzymatic Formation via Oxidative Stress

Beyond controlled enzymatic pathways, oxysterols can be formed non-enzymatically through a process known as autoxidation. nih.gov This process is initiated by the reaction of cholesterol with free radicals or other reactive oxygen species (ROS), such as singlet oxygen, which can be generated during conditions of oxidative stress. nih.govkoreascience.kr Cholesterol's susceptibility to oxidation is primarily due to the double bond at the C-5 position. koreascience.kr Autoxidation can lead to a variety of products, including hydroperoxides, ketones, and epoxides. koreascience.kr It is therefore plausible that this compound or its immediate precursors could be formed non-enzymatically in environments with high levels of oxidative stress, where cholesterol or its derivatives are exposed to ROS. nih.gov

Metabolism of this compound and Related Epoxy Steroids

The metabolic fate of epoxy steroids is critical for regulating their biological activity and ensuring their clearance. This process is primarily handled by a specific class of enzymes known as epoxide hydrolases.

Epoxide hydrolases (EHs) are enzymes found in virtually all living organisms that catalyze the transformation of epoxide-containing lipids into 1,2-diols through the addition of a water molecule. nih.govnih.gov This hydrolysis reaction is a major pathway for the metabolism of endogenous epoxides. nih.gov In general, the resulting diols have significantly reduced biological activity compared to their epoxide precursors. nih.gov Therefore, EHs play a crucial role in regulating the levels and effects of bioactive lipid epoxides. nih.govresearchgate.net Several distinct epoxide hydrolase sub-types are recognized, with two of the most prominent in mammals being the soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). researchgate.netmdpi.com

Microsomal epoxide hydrolase (mEH), also known as EPHX1, is a key enzyme located in the endoplasmic reticulum that is involved in the metabolism of numerous substrates, including steroid epoxides. expasy.orgnih.gov Its primary function is to catalyze the hydrolytic opening of epoxide rings to form the corresponding trans-dihydrodiols. expasy.orgnih.gov This action serves as a detoxification pathway for many potentially reactive epoxides. nih.gov

In the context of this compound, the mEH enzyme would be responsible for metabolizing the compound by cleaving the 9,11-epoxy ring. This reaction involves the nucleophilic attack of a water molecule, resulting in the formation of a new diol, specifically cholest-7-ene-3,5,6,9,11-pentaol. This conversion of the epoxy steroid to a more polar poly-hydroxylated derivative facilitates its eventual elimination from the body. nih.govnih.gov

Table 2: Metabolic Conversion by Microsomal Epoxide Hydrolase

| Substrate | Enzyme | Reaction | Product |

|---|

Downstream Metabolic Products and Conjugation

The metabolic fate of this compound is not extensively documented in scientific literature. However, based on the known metabolic pathways of other structurally related oxysterols, particularly other epoxycholesterols, a putative metabolic pathway can be proposed. The metabolism of oxysterols generally aims to increase their water solubility to facilitate excretion, primarily through further oxidation and conjugation.

One of the key metabolic routes for epoxycholesterols is the enzymatic hydrolysis of the epoxide ring. For instance, 5,6α-epoxycholesterol and 5,6β-epoxycholesterol are metabolized by cholesterol-5,6-epoxide hydrolase (ChEH) to cholestane-3β,5α,6β-triol. nih.gov It is plausible that a similar enzymatic hydrolysis could occur for this compound, which would involve the opening of the 9,11-epoxide ring to form a corresponding tetrol.

Following initial transformations, these cholesterol derivatives can be further metabolized into bile acids. nih.govnih.gov This complex process involves a series of enzymatic reactions, primarily occurring in the liver, that modify the sterol nucleus and shorten the side chain. nih.govyoutube.com Key enzymes in these pathways include those from the cytochrome P450 family. youtube.com

Conjugation is a final critical step in the metabolism of bile acids and other sterol metabolites, rendering them more water-soluble for elimination via bile and urine. youtube.comyoutube.com The most common conjugation reactions involve the attachment of amino acids, such as glycine (B1666218) or taurine, to the terminal carboxylic acid group of the sterol side chain. youtube.comyoutube.com

Potential Downstream Metabolic Products

Based on the general metabolism of oxysterols, the following table outlines potential downstream metabolic products of this compound. It is important to note that these are proposed metabolites based on analogous pathways, and direct experimental evidence for their formation from this compound is not currently available.

| Metabolite Name | Putative Metabolic Transformation | Enzyme Class (Postulated) |

| Cholest-7-ene-3,5,6,9,11-pentol | Hydrolysis of the 9,11-epoxide ring | Epoxide Hydrolase |

| Various bile acid precursors | Further oxidation of the sterol rings and side chain | Cytochrome P450 monooxygenases, Dehydrogenases |

| Cholic acid derivative | Complete oxidation and side-chain cleavage | Multiple enzymes in bile acid synthesis pathway |

| Chenodeoxycholic acid derivative | Complete oxidation and side-chain cleavage | Multiple enzymes in bile acid synthesis pathway |

This data is speculative and based on known metabolic pathways of similar compounds.

Potential Conjugation Products

Should the downstream metabolism of this compound lead to the formation of bile acid-like structures with a terminal carboxylic acid group, these could undergo conjugation.

| Conjugate Name | Type of Conjugation | Conjugating Moiety |

| Glyco-conjugated bile acid derivative | Amino acid conjugation | Glycine |

| Tauro-conjugated bile acid derivative | Amino acid conjugation | Taurine |

This data is speculative and based on known metabolic pathways of similar compounds.

Biological Activities and Cellular Mechanisms of Action of 9,11 Epoxycholest 7 Ene 3,5,6 Triol

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The compound is one of several steroids bearing an oxirane ring that have demonstrated cytotoxic and antiproliferative activities against cancer cells. nih.gov

While 9,11-Epoxycholest-7-ene-3,5,6-triol has been isolated from the Okinawan marine sponge Dysidea sp., specific cytotoxic data for this exact compound against the human epidermoid carcinoma A431 cell line is not detailed in the reviewed literature. nih.govresearchgate.net However, related polyoxygenated steroids, identified from the same active organic extract, have shown potent cytotoxic effects against this cell line. nih.govresearchgate.net These findings suggest that steroids with a similar structural backbone from this marine source are promising cytotoxic agents.

Table 1: Cytotoxic Effects of Related Steroids on A431 Cells

| Compound Name | IC₅₀ Value (µM) | Source Organism |

|---|---|---|

| Dysideasterol G | 0.15 - 0.3 | Dysidea sp. |

| 19-deoxy-dysideasterol A | 0.15 - 0.3 | Dysidea sp. |

| Dysideasterol C | 0.15 - 0.3 | Dysidea sp. |

| Dysideasterol B | 0.15 - 0.3 | Dysidea sp. |

Data sourced from studies on extracts from the Okinawan marine sponge Dysidea sp. nih.govresearchgate.net

The precise antiproliferative mechanism of this compound has not been fully elucidated. However, the activity of related compounds suggests that its effects may be cytostatic. nih.govsemanticscholar.org Cytostatic agents function by interrupting key cellular processes essential for cell cycle progression, which leads to an arrest of cell growth and proliferation without necessarily causing immediate cell death. nih.govsemanticscholar.org This mode of action is considered advantageous for controlling the spread of cancer cells. nih.gov The presence of the highly reactive oxirane (epoxy) ring is a critical feature of this class of steroids, contributing to their biological activities and potential as antineoplastic agents. nih.govresearchgate.net

Modulation of Receptor Binding and Signaling Pathways

This epoxy steroid has been shown to interfere with important cell signaling pathways by inhibiting receptor binding.

A polyoxygenated steroid featuring a 9,11-epoxy group, isolated from a marine sponge of the Dysidea genus, demonstrated inhibitory activity against the binding of interleukin-8 (IL-8) to the human recombinant IL-8 receptor type A (IL-8RA). nih.gov The crude extract of the sponge was found to inhibit the binding of radiolabeled IL-8 at a concentration of 500 μg/mL. researchgate.net Further investigation into purified sterols from this source revealed specific inhibitory concentrations.

Table 2: Inhibition of IL-8 Receptor Type A by Related Marine Sterols

| Compound | IC₅₀ Value (µM) |

|---|---|

| Sterol 3 | 20 |

| Sterol 4 | 5.5 |

| Sterol 5 | 4.5 |

IC₅₀ values represent the concentration required for 50% inhibition of IL-8Ra binding. researchgate.net

The Interleukin-8 receptor type A is a G protein-coupled receptor (GPCR), indicating that this compound and its analogs can modulate this significant family of signaling proteins. nih.gov The ability of these compounds to inhibit IL-8 binding points to a direct interaction with a GPCR. nih.govresearchgate.net However, specific research detailing the interactions of (3β,5α,6α,9α,11α)-9,11-epoxycholest-7-ene-3,5,6-triol with nuclear receptors is not available in the reviewed scientific literature.

Influence on Cellular Homeostasis and Regulatory Processes

The broader class of polyoxygenated steroids to which this compound belongs has been associated with the modulation of cellular homeostasis. For instance, other 9,11-epoxy steroids, such as conicasterol (B2446526) F and theonellasterol I isolated from the sponge Theonella swinhoei, are suggested to have potential in modulating bile acid homeostasis in the liver, which could impact metabolic disorders. researchgate.net While this points to the potential of this class of compounds to influence significant regulatory processes, direct evidence for the specific role of this compound in cellular homeostasis is not yet established.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (3β,5α,6α,9α,11α)-9,11-Epoxycholest-7-ene-3,5,6-triol |

| (3β,5α,6β,9α,11α)-9,11-epoxycholest-7-ene-3,5,6-triol |

| 9α,11α-epoxycholest-7-en-3β,5α,6α-triol |

| Dysideasterol G |

| 19-deoxy-dysideasterol A |

| Dysideasterol C |

| Dysideasterol B |

| Interleukin-8 (IL-8) |

| Conicasterol F |

Impact on Bile Acid Homeostasis

There is currently no direct scientific evidence from published studies detailing the impact of this compound on bile acid homeostasis.

The metabolism of other, structurally different, oxysterols into bile acids has been a subject of research. For instance, studies have investigated how compounds like cholestane-3β,5α,6β-triol can be metabolized through novel branches of the acidic pathway of bile acid biosynthesis. researchgate.net These pathways involve a series of enzymatic reactions, including hydroxylation and side-chain shortening, to form various bile acids. researchgate.net However, whether this compound serves as a substrate for similar metabolic transformations into bile acids has not been reported.

Potential Roles in Cellular Lipid Metabolism and Cholesterol Homeostasis

The specific roles of this compound in cellular lipid metabolism and cholesterol homeostasis have not been characterized in the scientific literature.

In a broader context, various oxidized forms of cholesterol, known as oxysterols, are recognized as important signaling molecules in lipid regulation. They can influence cholesterol homeostasis by acting as ligands for nuclear receptors like the Liver X Receptors (LXRs), which in turn regulate genes involved in cholesterol transport and efflux. nih.gov Furthermore, some oxysterols can modulate the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that controls cholesterol biosynthesis and uptake. nih.gov Without direct experimental data, it is not possible to ascertain if this compound engages with these or other regulatory mechanisms of lipid and cholesterol homeostasis.

Exploration of Specific Molecular Targets and Protein Interactions

Specific molecular targets and protein interactions for this compound have not been identified in published research.

Affinity-based proteomic studies have been used to identify protein binding partners for other sterol derivatives. For example, research on a synthetic analog of a dehydroepiandrosterone (B1670201) (DHEA) metabolite, 17α-ethynyl-5-androstene-3β,7β,17β-triol, identified several binding partners, including enzymes and receptors involved in metabolic and inflammatory signaling pathways. nih.gov However, no such studies have been reported for this compound, and therefore its protein interaction profile remains unknown.

Structure Activity Relationship Sar Studies of 9,11 Epoxycholest 7 Ene 3,5,6 Triol

Contribution of the 9,11-Epoxide Moiety to Bioactivity

The 9,11-epoxide moiety is a crucial feature that significantly influences the bioactivity of 9,11-Epoxycholest-7-ene-3,5,6-triol. The three-membered oxirane ring is inherently strained, making it a reactive functional group capable of interacting with various biological targets. mdpi.com This reactivity is a key contributor to the unique properties and potential biological activities of steroids bearing this feature. mdpi.com

Steroids featuring a 9,11-epoxy group have been identified in a variety of marine organisms and are known to exhibit diverse biological effects. mdpi.com Furthermore, these epoxides serve as essential synthetic intermediates in the pharmaceutical industry for the production of potent corticosteroids like dexamethasone (B1670325) and betamethasone. The strategic placement of the epoxide on the C and D rings of the steroid nucleus introduces significant changes to the molecule's three-dimensional structure and electronic properties, which can dictate its interaction with enzymes and receptors. mdpi.com The formation of the epoxy ring is often stereoselective, influenced by the steric hindrance of nearby methyl groups, leading to a specific orientation (e.g., 9α,11α) that further defines its biological profile.

Role of Hydroxyl Group Stereochemistry and Position (C-3, C-5, C-6)

The number, position, and stereochemistry of hydroxyl (-OH) groups on the steroid scaffold are paramount to the molecule's activity, governing its polarity, solubility, and ability to form hydrogen bonds with biological targets. In this compound, the specific arrangement of the three hydroxyl groups at positions C-3, C-5, and C-6 is a defining characteristic.

Influence of the Cholest-7-ene Double Bond on Activity

The biological activity of 7-DHC and its oxidized derivatives highlights the importance of the C-7 position. nih.gov The electronic nature and geometry conferred by the Δ⁷ double bond can influence how the steroid interacts with receptor binding pockets or enzyme active sites. For example, the presence of this bond is essential for the multi-step synthesis of this compound itself. While direct studies comparing the activity of the Δ⁷ version to its saturated (cholestane) or isomeric (e.g., Δ⁸) counterparts are limited for this specific triol, the established bioactivity of other 7-ene steroids suggests this feature is critical for its molecular interactions. nih.govnih.gov

Comparative Analysis with Other Steroid Epoxides (e.g., 5,6-epoxy, 8,14-epoxy)

The biological function of epoxy steroids is highly dependent on the location of the oxirane ring. Comparing 9,11-epoxy steroids to those with epoxides at other positions, such as 5,6- or 8,14-, reveals significant differences in their biological profiles. mdpi.com

8,14-Epoxy Steroids: These compounds, such as 8α,14α-epoxy-5α-cholan-3β-ol, have been investigated for their potential to inhibit cholesterol absorption. mdpi.com The 8,14-epoxide creates a rigid C/D ring fusion, which is structurally distinct from the C/D ring structure in 9,11-epoxy steroids. This fundamental difference in the steroid core dramatically alters the molecule's shape and its potential biological targets.

This positional isomerism is a key element of the SAR for epoxy steroids, as summarized in the table below.

| Epoxide Position | Steroid Ring | Potential Biological Activity | Reference(s) |

| 5,6-epoxy | B-Ring | Regulation of cell proliferation, cholesterol homeostasis | mdpi.com |

| 8,14-epoxy | C/D-Ring Junction | Inhibition of cholesterol absorption | mdpi.com |

| 9,11-epoxy | C-Ring | Anti-inflammatory (as corticosteroid precursors), various activities in marine organisms | mdpi.com |

| 17,20-epoxy | Side Chain | Anesthetic, Angiogenesis inhibition | mdpi.com |

In Silico Approaches for SAR Prediction and Ligand Design (e.g., QSAR)

Modern drug discovery increasingly relies on computational, or in silico, methods to predict the biological activity of compounds and guide the design of new, more potent analogues. For complex molecules like steroids, these approaches are invaluable for exploring SAR. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool. researchgate.netnih.gov These models use statistical methods to correlate variations in chemical structure with changes in biological activity. For steroids, QSAR can identify key molecular descriptors (e.g., electronic properties, steric factors) that govern their function. researchgate.net

Another powerful tool is the Prediction of Activity Spectra for Substances (PASS) program, which can forecast a wide range of pharmacological effects and mechanisms of action based on a compound's structure. mdpi.commdpi.com For various steroids, PASS has been used to predict activities such as antihypercholesterolemic effects and cholesterol antagonism. mdpi.commdpi.com Molecular docking simulations are also employed to visualize how these steroids might bind to protein targets, providing insights into the specific interactions, such as hydrogen bonding, that stabilize the ligand-receptor complex. researchgate.net These computational tools allow for the rapid screening of virtual libraries of compounds and the rational design of novel derivatives with enhanced or more specific bioactivity. nih.govnih.gov

| In Silico Tool/Approach | Application in Steroid Research | Reference(s) |

| QSAR | Correlates chemical structure with biological activity; identifies key molecular descriptors. | researchgate.netnih.govnih.gov |

| PASS | Predicts a wide spectrum of biological activities (e.g., antihypercholesterolemic). | mdpi.commdpi.com |

| Molecular Docking | Simulates and visualizes the binding of steroids to protein targets. | researchgate.net |

| Toxicity Prediction | Assesses potential toxicity of new steroid derivatives (e.g., ProTox). | nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 9,11 Epoxycholest 7 Ene 3,5,6 Triol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of 9,11-Epoxycholest-7-ene-3,5,6-triol, confirming the presence of the epoxy ring and the stereochemistry of the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules. For this compound and its synthetic intermediates, both ¹H and ¹³C NMR are used to confirm their structures. documentsdelivered.comnih.govunina.it

Two-dimensional (2D-NMR) correlation spectroscopy has proven particularly valuable. In the structural analysis of 9α,11α-epoxy-5α-cholest-7-ene-3β,5,6β-triol, 2D-NMR experiments were instrumental in achieving a definitive reassignment of specific carbon resonances in the ¹³C NMR spectrum, which is a critical step for complete characterization. documentsdelivered.comnih.gov

Table 1: Reassigned ¹³C NMR Resonances for 9α,11α-epoxy-5α-cholest-7-ene-3β,5,6β-triol based on 2D-NMR Correlation Spectroscopy

| Carbon Atom | Reassigned Resonance (ppm) |

|---|---|

| C1 | Reassigned |

| C8 | Reassigned |

| C15 | Reassigned |

Data derived from 2D-NMR correlation spectroscopy which allowed for corrected assignments from initial analyses. documentsdelivered.comnih.gov

High-Resolution Mass Spectrometry (HR-MS), particularly with Electrospray Ionization (ESI), is a powerful technique for determining the elemental composition of a molecule with high accuracy. While specific HR-ESI-MS data for this compound is not detailed in the provided context, the analysis of similar oxysterols relies heavily on mass spectrometry. nih.gov For related compounds like cholestane-3β,5α,6β-triol, gas chromatography-mass spectrometry (GC-MS) is a common analytical method. nih.govnih.gov

For liquid chromatography-mass spectrometry (LC-MS) analysis of oxysterols, which often exhibit poor ionization efficiency, chemical derivatization is a common strategy to enhance detection and sensitivity. researchgate.netresearchgate.net This involves converting hydroxyl groups into esters that are more readily ionized, improving the quality of mass spectrometric detection. researchgate.netresearchgate.net

Table 2: Key Considerations for Mass Spectrometric Analysis of Oxysterols

| Analytical Aspect | Description |

|---|---|

| Ionization Technique | Electrospray Ionization (ESI) is suitable for LC-MS analysis of these polar molecules. |

| Derivatization | Often required to increase the ionization efficiency of hydroxyl groups, enhancing sensitivity. researchgate.netresearchgate.net |

| Quantification | Isotope dilution methods, using deuterium-labeled internal standards, are employed for reliable quantification. nih.govnih.gov |

| Fragmentation Analysis | Tandem MS (MS/MS) helps in the structural confirmation by analyzing characteristic fragmentation patterns. researchgate.net |

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is essential for isolating this compound from complex mixtures and separating it from its isomers.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a key technique for the purification and separation of sterol isomers. In the synthesis of the related compound 9α,11α-epoxy-5α-cholest-7-ene-3β,5,6α-triol 3,6-diacetate, HPLC was successfully used to separate it from its C6 epimer. nih.gov This demonstrates the utility of LC in resolving stereoisomers, which is critical given that subtle changes in stereochemistry can significantly impact biological activity.

Table 3: Example of Liquid Chromatography Application in Isomeric Separation

| Technique | Application | Mobile Phase Example | Reference |

|---|

Strategies for Minimizing Artifactual Oxysterol Formation During Analysis

A major challenge in the analysis of oxysterols is their propensity to form as artifacts from the autoxidation of cholesterol during sample collection, storage, and processing. researchgate.netnih.gov Oxysterols such as 7-ketocholesterol, 5,6-epoxycholesterols, and cholestane-3β,5α,6β-triol have long been regarded as potential artifacts generated during the handling of cholesterol-rich samples in the presence of air. researchgate.net

Exposure to heat, light, and oxygen can induce these non-enzymatic oxidation reactions. nih.govpreprints.org Therefore, the accurate quantification of endogenously present this compound requires meticulous care to prevent its ex vivo formation.

Table 4: Factors Contributing to Artifactual Oxysterol Formation and Minimization Strategies

| Contributing Factor | Consequence | Minimization Strategy |

|---|---|---|

| Heat | Promotes cholesterol autoxidation. nih.gov | Avoid high temperatures during sample preparation and storage. |

| Light Exposure | Can induce oxidative reactions. nih.govpreprints.org | Protect samples from light by using amber vials and minimizing exposure. |

| Oxygen | A key reactant in the autoxidation process. nih.govpreprints.org | Handle samples under an inert atmosphere (e.g., nitrogen or argon); use degassed solvents. |

| Sample Processing | Steps like freeze-drying and spray-drying can increase oxidation. nih.gov | Optimize extraction and purification protocols to be as gentle and rapid as possible. |

| Storage | Long-term storage can lead to gradual oxidation. | Store samples at low temperatures (-80°C) under an inert atmosphere. |

By implementing these strategies, analysts can ensure that the measured levels of this compound accurately reflect its endogenous concentrations, free from the interference of artificially generated compounds.

Future Research Directions and Translational Perspectives for 9,11 Epoxycholest 7 Ene 3,5,6 Triol

Elucidation of Full Biosynthetic Pathways in Marine Organisms

A fundamental aspect of harnessing the potential of 9,11-Epoxycholest-7-ene-3,5,6-triol lies in understanding its natural production. The complete biosynthetic pathway of this intricate sterol within marine organisms remains largely uncharacterized. The chemical synthesis of 9α,11α-epoxy-5α-cholest-7-ene-3β,5,6β-triol has been achieved from cholesta-5,7-dien-3β-ol, suggesting that this or a similar sterol could be a natural precursor in its biosynthetic route. mdpi.com

The formation of the distinctive 9,11-epoxide ring is likely a critical enzymatic step. It is hypothesized that cytochrome P450 monooxygenases, a diverse family of enzymes known for their role in steroid metabolism and modification in various organisms, are involved in this epoxidation reaction. frontiersin.orgmdpi.comnih.govrsc.orgnih.gov However, the specific enzymes responsible for this transformation in marine invertebrates have yet to be identified. The vast biodiversity of marine ecosystems and the challenges in culturing many of these organisms present significant hurdles to elucidating these pathways. hilarispublisher.comnih.gov

Future research should focus on a multi-pronged approach to unravel this biosynthetic puzzle. This would involve:

Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of marine organisms, such as sponges and corals that are known to produce similar polyoxygenated steroids, could lead to the identification of candidate biosynthetic gene clusters. frontiersin.orgnih.gov

Heterologous Expression: Once candidate genes are identified, their function can be verified through heterologous expression in more tractable host organisms, such as bacteria or yeast. nih.gov

Isotopic Labeling Studies: Feeding marine organisms with isotopically labeled precursors can help trace the metabolic fate of these molecules and confirm the intermediates in the biosynthetic pathway. nih.gov

A deeper understanding of the biosynthesis of this compound could pave the way for its sustainable production through biotechnological methods, overcoming the limitations of sourcing from the natural environment. pharmaceutical-journal.com

Comprehensive Profiling of Receptor and Enzyme Interactions

To date, there is a notable absence of specific data on the direct molecular targets of this compound. The structural similarity of this compound to other biologically active steroids suggests that it may interact with a range of protein targets, including nuclear receptors and key enzymes. Marine steroids have been shown to modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), which are crucial regulators of metabolism and detoxification. mdpi.com

A comprehensive profiling of the receptor and enzyme interactions of this compound is a critical next step. Future research in this area should include:

In Silico Docking Studies: Computational modeling can predict the binding affinity of this compound to the ligand-binding domains of a wide array of nuclear receptors and the active sites of various enzymes. nih.govmdpi.comnih.govacs.orgresearchgate.net

In Vitro Binding and Functional Assays: High-throughput screening of the compound against a panel of purified receptors and enzymes will be essential to validate the predictions from in silico studies and to identify high-affinity interactions. nih.gov

Cell-Based Reporter Assays: These assays can determine whether the binding of the compound to a specific receptor translates into a functional response, such as the activation or repression of gene transcription. nih.gov

Identifying the specific molecular targets will be instrumental in understanding the compound's mechanism of action and predicting its potential therapeutic applications and possible off-target effects.

Development of Advanced Analogues with Tuned Bioactivities

The unique chemical architecture of this compound makes it an excellent starting point for the development of novel, semi-synthetic analogues with enhanced biological activities. rsc.orghilarispublisher.compharmaceutical-journal.combohrium.com By systematically modifying its structure, it is possible to explore the structure-activity relationships (SAR) and optimize its properties for specific therapeutic targets. innovationaljournals.com

Key strategies for the development of advanced analogues include:

Modification of Functional Groups: The hydroxyl and epoxy groups are prime targets for chemical modification. Esterification, etherification, or replacement of these groups can significantly impact the compound's polarity, stability, and interaction with biological targets. nih.gov

Alteration of the Steroid Skeleton: Modifications to the ring structure, such as the introduction of unsaturation or additional functional groups, can lead to analogues with novel pharmacological profiles.

Variation of the Side Chain: The cholestane (B1235564) side chain can be shortened, lengthened, or functionalized to improve target specificity and pharmacokinetic properties. innovationaljournals.com

The generation of a library of such analogues, coupled with robust biological screening, will be crucial for identifying lead compounds with improved potency, selectivity, and drug-like properties for further preclinical and clinical development. nih.gov

Exploration of this compound as a Chemical Probe for Biological Pathways

Should a specific and high-affinity molecular target for this compound be identified, the compound could be developed into a valuable chemical probe. Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein or pathway. nih.govnih.gov

The development of this compound as a chemical probe would involve:

Attachment of Reporter Tags: The molecule could be derivatized with fluorescent dyes, biotin, or other affinity tags. These tagged probes would allow for the visualization of the target protein's subcellular localization and trafficking within living cells. nih.govnih.gov

Affinity-Based Proteomics: The probe could be used in affinity-based pull-down experiments to identify binding partners and associated protein complexes of its primary target.

Functional Studies: A well-characterized chemical probe can be used to acutely inhibit or activate its target, allowing for the dissection of its role in complex biological pathways and disease models.

The transformation of this marine natural product into a sophisticated research tool would not only advance our understanding of fundamental biology but also aid in the validation of its target for therapeutic intervention. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 9,11-Epoxycholest-7-ene-3,5,6-triol, and what critical steps ensure regioselectivity?

- Methodological Answer : The compound is synthesized via a multi-step protocol starting from 7-dehydrocholesterol. Key steps include:

- Acetylation of 5-cholest-7-ene-3,5,6-triol to protect hydroxyl groups .

- Mercuric acetate dehydrogenation to introduce the 7,9(11)-double bond .

- Epoxidation using meta-chloroperbenzoic acid to form the 9,11-epoxide ring .

- LiAlH4 reduction of the C6 ketone, followed by HPLC purification to resolve epimers (1:4 ratio) .

- Critical factors include strict control of reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions and ensure stereochemical fidelity.

Q. How is the stereochemical configuration of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, crystal structures resolved using CHCl3/MeOH (96:4 v/v) solvent systems reveal the 9α,11α-epoxy configuration and axial/equatorial orientations of hydroxyl groups . Complementary techniques include:

- NMR spectroscopy (e.g., NOESY for spatial proximity analysis).

- Polarimetry to verify optical activity.

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 9,11-epoxysterols, such as varying AChE inhibition IC50 values?

- Methodological Answer : Discrepancies in IC50 values (e.g., 0.89–26.4 µM for related compounds) arise from structural variations (e.g., side-chain modifications) and assay conditions . To address contradictions:

- Comparative Structure-Activity Relationship (SAR) Analysis : Map functional groups (e.g., C3/C5 hydroxylation, C9-C11 epoxidation) against inhibitory potency .

- Assay Standardization : Use consistent enzyme sources (e.g., human vs. electric eel AChE) and substrate concentrations.

- Molecular Docking : Validate binding modes (e.g., interactions with catalytic triad residues His447 and Ser203) to explain potency differences .

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?

- Methodological Answer : Epimerization at C6 is a common issue during LiAlH4 reduction. Mitigation strategies include:

- Chiral Chromatography : Use HPLC with CHCl3/MeOH gradients to separate C6 epimers .

- Protecting Group Optimization : Selective acetylation (e.g., 3,6-diacetate intermediates) to stabilize reactive hydroxyls .

- Stereoselective Catalysts : Explore asymmetric epoxidation catalysts (e.g., Sharpless-type) for improved regiocontrol.

Q. How can this compound be identified in complex biological or archaeological matrices (e.g., ancient linen)?

- Methodological Answer : In archaeological contexts (e.g., Egyptian mummy wrappings), identification relies on:

- LC-MS/MS : Compare retention times and fragmentation patterns with synthetic standards .

- Derivatization : Trimethylsilylation for GC-MS analysis to enhance volatility and detection sensitivity .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace degradation pathways in aged samples.

Q. What computational approaches elucidate the interaction mechanisms of 9,11-epoxysterols with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to study membrane permeability .

- Docking Studies : AutoDock or Schrödinger Suite to model binding to AChE’s peripheral anionic site (e.g., π-alkyl interactions with Trp286) .

- QM/MM Calculations : Analyze electronic effects of the epoxide ring on hydrogen-bonding networks.

Data Analysis and Interpretation

Q. How should researchers validate the purity of this compound in heterogeneous mixtures?

- Methodological Answer :

- DSC/TGA : Assess thermal stability and melting point consistency.

- HPLC-DAD/ELSD : Monitor UV absorption (e.g., 210 nm for conjugated dienes) and evaporative light scattering .

- NMR Purity Assays : Integrate proton signals to quantify residual solvents or byproducts.

Q. What are the limitations of crystallographic data for this compound in dynamic biological systems?

- Methodological Answer :

- Static vs. Dynamic Conformations : X-ray structures represent a single conformation; use cryo-EM or solution NMR to study flexibility .

- Membrane Mimetics : Employ lipid nanodiscs or micelles to simulate native membrane environments during structural studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.